![molecular formula C17H18F3N3O3 B2866907 3-Ethyl-8-(3-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 942006-44-2](/img/structure/B2866907.png)
3-Ethyl-8-(3-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Description
The compound “3-Ethyl-8-(3-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a complex organic molecule. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The compound also contains a trifluoromethyl group and a benzoyl group, which are common in many pharmaceuticals and could suggest potential bioactivity.
Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the chemical reactions this compound might undergo. The trifluoromethyl group is generally quite stable but can participate in certain reactions under specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the trifluoromethyl group is highly electronegative and could influence the compound’s polarity and solubility .Scientific Research Applications
Organic Synthesis and Catalysis
One study outlines the development of catalyst-free, one-pot multicomponent reactions (MCRs) leading to the synthesis of trifluoromethylated spiropiperidine derivatives, showcasing an efficient method for creating complex structures with high diastereoselectivity (Lu Zhou et al., 2018). This research highlights the compound's potential use in streamlining synthetic routes for complex molecules, which could be pivotal in drug discovery and material science.
Supramolecular Chemistry
Research into the supramolecular outcomes of fluorination on cyclohexane-5-spirohydantoin derivatives has shown how subtle changes in molecular structure can significantly affect intermolecular interactions. This work, which includes quantum chemical studies and X-ray crystallography, reveals the influence of fluorination on forming more complex three-dimensional networks, suggesting applications in designing new materials with specific properties (Kristina Gak Simić et al., 2021).
Antimicrobial Applications
A novel N-halamine precursor was developed and bonded onto cotton fabrics for antimicrobial and detoxification purposes, demonstrating the potential of spiro compounds in creating surfaces that can effectively neutralize pathogens and toxic agents (X. Ren et al., 2009). This application is particularly relevant for developing protective materials in healthcare and environmental cleanup.
Medicinal Chemistry
In the realm of medicinal chemistry, spiro compounds have been synthesized and evaluated for their anticonvulsant properties. This research contributes to understanding how structural modifications can enhance the therapeutic potential of spiro compounds, offering insights into designing new drugs for treating epilepsy and related disorders (J. Obniska et al., 2006).
Material Science
Another study focuses on the synthesis and characterization of N-halamine-coated cotton, aiming at antimicrobial and detoxification applications. This indicates the compound's utility in creating functional materials for healthcare and environmental applications, emphasizing its role in public health and safety (X. Ren et al., 2009).
properties
IUPAC Name |
3-ethyl-8-[3-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O3/c1-2-23-14(25)16(21-15(23)26)6-8-22(9-7-16)13(24)11-4-3-5-12(10-11)17(18,19)20/h3-5,10H,2,6-9H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZACYJJQOJVGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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